2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a thiazole ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H4F3NOS, and it is often used in research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol typically involves the reaction of thiazole derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which reacts with thiazole in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the thiazole ring, making it less versatile in certain applications.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol: A positional isomer with the thiazole ring attached at a different position, leading to variations in reactivity and applications.
Uniqueness: 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol is unique due to the combination of the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-5-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4(10)3-1-9-2-11-3/h1-2,4,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFVSKBXFHSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283120 | |
Record name | α-(Trifluoromethyl)-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206673-54-2 | |
Record name | α-(Trifluoromethyl)-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206673-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Trifluoromethyl)-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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